molecular formula C12H10N4 B13130506 4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Cat. No.: B13130506
M. Wt: 210.23 g/mol
InChI Key: ZMDXBSRYVMQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic compound that features both a benzimidazole and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both benzimidazole and pyridine rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine under acidic conditions to form the benzimidazole ring, followed by further functionalization to introduce the pyridine moiety . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the desired heterocyclic framework .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzo[d]imidazol-2-yl)pyridine: Similar structure but lacks the amine group at the 3-position.

    4-(1H-Benzo[d]imidazol-2-yl)aniline: Contains an aniline group instead of a pyridine ring.

    3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Features a pyrazole ring instead of a pyridine ring.

Uniqueness

4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to the presence of both benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C12H10N4/c13-9-7-14-6-5-8(9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16)

InChI Key

ZMDXBSRYVMQVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.